Home > Products > Screening Compounds P44289 > 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline - 1698028-17-9

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline

Catalog Number: EVT-6448254
CAS Number: 1698028-17-9
Molecular Formula: C9H3BrCl3FN2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,6-Bis(4-chlorophenyl)-s-triazine-2-carboxylic acid (2)

  • Compound Description: This compound belongs to the s-triazine class and features a carboxylic acid group at the 2-position. []

4,6-Bis(4-chlorophenyl)-2-methyl-s-triazine (1)

  • Compound Description: This compound also belongs to the s-triazine class and features a methyl group at the 2-position. []
  • Relevance: Similar to compound 2, this compound highlights the presence of halogenated s-triazine derivatives. The chlorine substituents and the core s-triazine structure demonstrate a degree of similarity to the chemical functionalities present in 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline, despite the difference in core structures. (See: )

Methyl 2,4-dichloro-3-hydroxy-8-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylate (Gangaleoidin)

  • Compound Description: This compound is a lichen depsidone, a class of natural products characterized by a cyclic ether linkage between two aromatic rings. []
Overview

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is a complex organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its diverse halogen substitutions, specifically bromine, chlorine, and fluorine, which contribute to its unique chemical properties and potential biological activities. The presence of these halogens enhances its reactivity and may influence its pharmacological profile, making it a subject of interest in medicinal chemistry and drug development.

Source

This compound can be synthesized through various chemical methods and is available from multiple chemical suppliers. Its synthesis involves specific reagents and conditions that allow for the incorporation of the halogen substituents into the quinazoline framework.

Classification

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is classified under:

  • Chemical Family: Quinazolines
  • Molecular Formula: C8H2BrCl2FN2
  • CAS Number: 1698028-17-9
Synthesis Analysis

Methods

The synthesis of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4,6-dichloro-8-fluoroquinazoline as a precursor.
  2. Bromination: Bromine is introduced to the reaction mixture to achieve bromination at the 7-position.
  3. Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using chloromethyl methyl ether or similar reagents.

Technical Details

The reaction conditions generally require:

  • Solvents: Common solvents include dimethylformamide (DMF) or dichloromethane.
  • Catalysts: Lewis acids such as aluminum chloride may be utilized to facilitate the bromination process.
Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline can be represented with the following details:

  • Molecular Weight: 344.39 g/mol
  • InChI Key: A unique identifier for this compound that aids in database searches.

Data

The molecular structure reveals a complex arrangement of halogen atoms that significantly affects its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline can participate in various chemical reactions:

  1. Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

Technical Details

Common reagents used in these reactions include:

  • Nucleophiles like amines or thiols for substitution.
  • Hydrogen peroxide for oxidation and sodium borohydride for reduction.

These reactions can lead to a variety of products with potential therapeutic applications.

Mechanism of Action

The mechanism of action for 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline primarily involves its interaction with specific biological targets such as proteins or enzymes within cells. The halogen substitutions may enhance binding affinity or alter the compound's pharmacokinetic properties:

  1. Target Interaction: The compound may inhibit certain enzymes or receptors that are crucial in disease pathways.
  2. Biological Activity: Research indicates potential anticancer properties due to its ability to interfere with cellular signaling pathways.

Data from studies suggest that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further investigation in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for quinazolines.
  • Solubility: Solubility profiles in various solvents can provide insights into its usability in formulations.

Chemical Properties

Key chemical properties include:

  • LogP (Partition Coefficient): Indicates hydrophobicity which affects bioavailability.
  • pKa Values: Relevant for understanding protonation states at physiological pH.
PropertyValue
Molecular FormulaC8H2BrCl2FN2
Molecular Weight344.39 g/mol
LogP3.675
Applications

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent.
  2. Research Tool: Used in studies focusing on enzyme inhibition and receptor interaction.
  3. Pharmaceutical Development: Potential precursor in synthesizing more complex therapeutic agents targeting specific diseases.
Synthesis Methodologies and Reaction Pathways

Halogenation Strategies for Multi-Substituted Quinazoline Scaffolds

Halogenation of quinazoline precursors is a critical step for installing specific substituents at designated positions. For 7-bromo-4,6-dichloro-8-fluoroquinazoline derivatives, sequential radical halogenation leverages the inherent differences in C–H bond dissociation energies and halogen reactivity. Bromination exhibits exceptional regioselectivity (>97:1 for secondary vs. primary C–H bonds) due to its endothermic propagation step and late transition state, favoring electron-rich positions like C7 in quinazolines [5]. In contrast, chlorination's exothermic nature and early transition state yield broader reactivity, enabling functionalization at less accessible sites like C4 and C6 [5]. This kinetic dichotomy allows chemists to strategically combine N-bromosuccinimide (NBS) for C7 bromination and sulfuryl chloride for C4/C6 chlorination. Key considerations include:

  • Solvent control: Polar aprotic solvents (DMF, acetonitrile) minimize halonium ion formation, suppressing electrophilic side reactions .
  • Temperature modulation: Bromination at -10°C maximizes C7 selectivity, while chlorination requires 60-80°C for complete C4/C6 conversion [6].
  • Electronic directing effects: Fluorine at C8 deactivates adjacent positions, preventing over-halogenation through resonance withdrawal [6].

Table 1: Halogenation Reactivity at Quinazoline Positions

PositionBond Dissociation Energy (kcal/mol)Preferred HalogenRelative Rate
C787Br₂1.00
C492Cl₂0.68
C690Cl₂0.75
C595None<0.01

Cyclization Techniques Involving Trifluorobenzonitrile and Guanidine Derivatives

Construction of the quinazoline core employs 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid and guanidine carbonate under dehydrative cyclization. Trifluorobenzonitrile intermediates activate ring closure through dual electronic effects: the ortho-nitrile group facilitates electrophilic capture, while fluorine enhances carbonyl electrophilicity at C4 . Critical process parameters include:

  • Catalyst systems: Copper(I) bromide (5 mol%) in N-methylpyrrolidone at 130°C achieves 85% cyclization yield by promoting C–N bond formation through single-electron transfer .
  • Stepwise protocol: Initial amidation at 80°C followed by high-temperature cyclization (150°C) prevents decomposition of the chloromethyl group [9].
  • Solvent optimization: 1,4-Dioxane/water mixtures (4:1) enhance guanidine solubility while maintaining reaction temperature control .

Nucleophilic Substitution Dynamics at Chlorinated and Brominated Positions

The halogenated scaffold exhibits pronounced position-dependent reactivity governed by ring electronics and steric accessibility. Nucleophilic substitution follows the reactivity hierarchy: C4-Cl > C2-Cl > C6-Cl > C7-Br, attributable to the following factors:

  • C4 position: Adjacent to pyrimidine nitrogen, this site is activated for SNAr by resonance stabilization of the Meisenheimer complex (k₂ = 3.4 × 10⁻³ M⁻¹s⁻¹ for methoxide) [10].
  • C2 position: Chloromethyl exhibits SN2 character due to primary alkyl chloride behavior, enabling alkylations without catalyst assistance [7].
  • C6/C7 positions: Bromine at C7 demonstrates reduced displacement susceptibility (10× slower than C4-Cl) due to steric encumbrance from ortho-halogens and weaker C–Br bond polarization [6].

Table 2: Relative Substitution Rates at Halogenated Positions

PositionHalogenReaction MechanismRelative Rate (vs C4)Preferred Nucleophiles
C4ClSNAr1.00Amines, alkoxides
C2CH₂ClSN20.45Carboxylates, thiols
C6ClSNAr0.12Strong amines (piperazine)
C7BrRadical0.02None (stability anchor)

This gradient enables sequential derivatization—primary amines first attack C4 at 25°C, followed by C6 functionalization at 80°C with cesium carbonate catalysis [6] [10]. The C7 bromine remains intact, serving as a crystallographic handle for X-ray characterization or late-stage cross-coupling [3].

Optimization of Chloromethyl Functionalization for Enhanced Reactivity

The C2 chloromethyl group provides exceptional versatility but requires careful optimization to avoid polymerization. Key advancements include:

  • Phase-transfer catalysis (PTC): Tetrabutylammonium bromide (10 mol%) in biphasic water/toluene systems accelerates alkylation of sodium azide 6-fold by enhancing interfacial ion transport [5].
  • Solvent polarity control: Low-polarity solvents (n-heptane/THF 3:1) suppress solvolysis, maintaining chloride leaving group integrity [9].
  • Catalyst screening: Potassium iodide additives (5 mol%) promote Finkelstein-like halogen exchange, converting -CH₂Cl to -CH₂I in situ for enhanced nucleophilic displacement .

Critical process parameters were identified through design of experiments (DoE):

  • Temperature < 40°C prevents Hoffmann elimination
  • Nucleophile excess < 1.2 equivalents minimizes di-alkylation
  • Strict anhydrous conditions (H₂O < 100 ppm) avoid hydrolysis to aldehyde [9]

Table 3: Chloromethyl Derivatization Optimization

ConditionVariable RangeOptimal ValueConversion Impact
Temperature0-80°C25°CMaximizes selectivity
Solvent dielectric constant2-404.8 (THF)Minimizes solvolysis
Nucleophile strength (pKa)5-15>10Ensures completion
Catalyst loading0-20 mol%5-10 mol%Balances rate and cost

Properties

CAS Number

1698028-17-9

Product Name

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline

IUPAC Name

7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline

Molecular Formula

C9H3BrCl3FN2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2

InChI Key

KGVNHUMPLWRKQD-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.